(Octahydroindolizin-5-yl)methanamine
Description
Significance of Nitrogen-Containing Bicyclic Systems in Chemical Biology and Material Sciences
Nitrogen-containing bicyclic systems, such as the octahydroindolizine (B79230) core, are of profound importance in chemical biology and material sciences. In the realm of chemical biology, these scaffolds are integral to the structure of numerous alkaloids, which exhibit a wide array of biological activities. bohrium.com The rigid, conformationally constrained framework of bicyclic systems often allows for specific and high-affinity interactions with biological targets like receptors and enzymes. ontosight.ai This structural rigidity can lead to enhanced selectivity and reduced off-target effects compared to more flexible acyclic or monocyclic analogs.
The presence of a nitrogen atom imparts basicity and the potential for hydrogen bonding, which are crucial for molecular recognition processes in biological systems. ontosight.ai Saturated nitrogen heterocycles are prevalent in many FDA-approved drugs, underscoring their therapeutic relevance. researchgate.net Beyond medicine, the unique electronic and photophysical properties of certain unsaturated indolizine (B1195054) derivatives have led to their exploration in material sciences, for example, as components in organic light-emitting diodes (OLEDs) and fluorescent probes. The saturated octahydroindolizine system, while not possessing the aromaticity of its unsaturated counterpart, provides a versatile three-dimensional scaffold for the development of novel materials with tailored properties.
Historical Context and Evolution of Indolizine Core Synthetic Strategies
The synthesis of the indolizine core dates back to the late 19th and early 20th centuries, with early methods often requiring harsh reaction conditions and offering limited substrate scope. jbclinpharm.org Over the decades, synthetic strategies have evolved significantly, driven by the desire to access a diverse range of substituted indolizine and, subsequently, octahydroindolizine derivatives.
Classical methods for indolizine synthesis often involve the cyclization of pyridinium (B92312) ylides. jbclinpharm.org More contemporary approaches have focused on transition metal-catalyzed reactions, including palladium, copper, and gold-catalyzed cyclizations, which offer greater efficiency and functional group tolerance. The development of stereoselective methods has been a major focus, enabling the synthesis of enantiomerically pure indolizidine alkaloids and their analogs.
The synthesis of the saturated octahydroindolizine core is typically achieved through the hydrogenation of indolizine precursors or via multi-step sequences involving the construction of the bicyclic ring system from acyclic or monocyclic starting materials. ontosight.ai These strategies often employ key reactions such as cycloadditions, tandem cyclizations, and ring-closing metathesis to construct the fused ring system with high levels of stereocontrol.
Rationale for the Specific Focus on (Octahydroindolizin-5-yl)methanamine as a Research Subject
While specific research on this compound is not extensively documented in publicly available literature, the rationale for its investigation can be inferred from the known properties of related compounds. The octahydroindolizine scaffold itself is a key component of many biologically active indolizidine alkaloids. bohrium.com The introduction of a methanamine (aminomethyl) group at the 5-position of this scaffold introduces a primary amine functionality, which can significantly influence the molecule's physicochemical properties and biological activity.
Primary amines are common pharmacophores that can participate in hydrogen bonding and ionic interactions with biological targets. nih.gov The aminomethyl group can also serve as a versatile handle for further chemical modification, allowing for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies. The investigation of this compound is likely driven by the hypothesis that the combination of the rigid octahydroindolizine scaffold with the reactive and interactive aminomethyl group could lead to novel compounds with interesting pharmacological profiles. For instance, aminomethyl-substituted indole (B1671886) derivatives have been investigated as kinase inhibitors and antioxidants. nih.gov
Overview of Research Paradigms and Methodological Approaches for Scaffold Exploration
The exploration of a chemical scaffold like octahydroindolizine in a research setting typically follows established paradigms in medicinal and organic chemistry. semanticscholar.orgnih.gov A common approach is "scaffold hopping," where a known active scaffold is replaced with a novel one, like octahydroindolizine, to explore new chemical space and potentially discover compounds with improved properties. researchgate.net
Methodologically, the synthesis of a target molecule such as this compound would likely involve a multi-step synthetic sequence. This could begin with the construction of a suitably functionalized indolizine precursor, followed by reduction of the aromatic system to the octahydroindolizine core. The aminomethyl group could be introduced either before or after the reduction step, for example, through the reduction of a nitrile or amide functionality.
Once synthesized, the compound and its derivatives would be subjected to a battery of biological assays to evaluate their activity against various targets. Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, are often employed to guide the design of new analogs and to understand the molecular basis of their activity. acs.org Spectroscopic techniques, including NMR and mass spectrometry, along with X-ray crystallography, are crucial for the structural characterization of the synthesized compounds. acs.orgcdnsciencepub.commdpi.comnih.govnih.govdtic.milresearchgate.netmdpi.com
Research Objectives and Scope of Academic Inquiry for this compound
The primary research objectives for an academic inquiry into this compound would likely encompass several key areas. A primary objective would be the development of an efficient and stereoselective synthesis of the target compound. ijrpr.com This would involve exploring different synthetic routes and optimizing reaction conditions to obtain the desired product in good yield and purity.
Another major objective would be the biological evaluation of this compound and a library of its derivatives. nih.gov This could involve screening for a wide range of activities, such as antimicrobial, anticancer, or neurological effects, based on the known activities of other indolizidine alkaloids. bohrium.com
Structure
3D Structure
Properties
IUPAC Name |
1,2,3,5,6,7,8,8a-octahydroindolizin-5-ylmethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2/c10-7-9-4-1-3-8-5-2-6-11(8)9/h8-9H,1-7,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDODLVVYFDGBSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCCN2C(C1)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Octahydroindolizin 5 Yl Methanamine and Its Congeners
Retrosynthetic Analysis and Strategic Disconnections for the Octahydroindolizine (B79230) Core
Retrosynthetic analysis is a problem-solving technique in organic synthesis that deconstructs a target molecule into simpler, commercially available precursors. libretexts.orgjbclinpharm.org For the octahydroindolizine framework, a primary strategic disconnection involves breaking the C-N bond and a C-C bond of the pyrrolidine (B122466) ring.
A logical retrosynthetic strategy for an octahydroindolizine, such as a generic (6R)-octahydroindolizin-6-ol, identifies a chiral (3R,6S)-6-(3-hydroxypropyl)piperidin-3-ol as a key precursor. This approach envisions the formation of the bicyclic system via an intramolecular displacement of an activated primary hydroxyl group by the piperidine (B6355638) nitrogen. organic-chemistry.org This disconnection simplifies the complex fused-ring system into a more manageable monosubstituted piperidine derivative, which can be further deconstructed to simpler chiral building blocks.
Key Retrosynthetic Disconnections for the Octahydroindolizine Core:
| Target Molecule | Key Disconnection | Precursor Type | Rationale |
| Octahydroindolizine | C8a-N bond | Substituted Piperidine | Simplifies the bicyclic system to a monosubstituted six-membered ring. |
| Octahydroindolizine | C5-N bond | Substituted Pyrrolidine | An alternative approach, though less common for this specific core. |
| Octahydroindolizine | C-C bond within a ring | Acyclic amino-alkene/alkyne | Enables ring formation via cyclization reactions like RCM or intramolecular additions. |
Classical and Contemporary Approaches to Indolizine (B1195054) and Octahydroindolizine Scaffold Construction
The construction of the indolizine and its saturated octahydroindolizine counterpart is a well-explored area of heterocyclic chemistry, driven by the prevalence of this scaffold in natural products and pharmaceutically active compounds. Methodologies range from classical cyclization reactions to modern transition-metal-catalyzed processes.
Intramolecular cyclization is a cornerstone of N-heterocycle synthesis. For the octahydroindolizine core, a common strategy involves the cyclization of a suitably functionalized piperidine derivative. A notable example is the dehydrative annulation strategy, where an intramolecular ring closure under Mitsunobu-type conditions can be used to construct the octahydroindolizine framework from a precursor like 6-(3-hydroxypropyl)piperidin-3-ol. organic-chemistry.org Another powerful variant is the acid-catalyzed intramolecular cyclization, which can be employed on substrates such as N-cyano sulfoximines to form fused heterocyclic systems. nih.gov Palladium-catalyzed reactions of propargylic pyridines with aroyl chlorides can also yield indolizine derivatives through a 5-endo-dig cyclization pathway. nih.gov
The [3+2] dipolar cycloaddition is a highly efficient method for constructing the five-membered ring of the indolizine system. This reaction typically involves the generation of a pyridinium (B92312) ylide (a 1,3-dipole) from a pyridine (B92270) derivative and an α-halo carbonyl compound, which then reacts with a dipolarophile, such as an activated alkene or alkyne. nih.gov The resulting cycloadduct can then be aromatized to the indolizine.
Nonstabilized azomethine ylides, generated from (2-azaallyl)stannanes or -silanes via an intramolecular N-alkylation/demetalation cascade, can also undergo [3+2] cycloaddition with various dipolarophiles to yield indolizidines (octahydroindolizines) in good yields. semanticscholar.org This methodology can be performed as a one-pot, three-component synthesis. semanticscholar.org The use of ionic liquids like [Omim]Br has been shown to promote these 1,3-dipolar cycloadditions, facilitating a one-pot, two-step synthesis of various indolizines with high yields. nih.gov
Ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of unsaturated rings, including the nitrogen heterocycles that are precursors to the octahydroindolizine scaffold. nih.gov The reaction utilizes metal-carbene catalysts (e.g., Grubbs or Schrock catalysts) to form a new double bond via the intramolecular metathesis of two terminal alkenes, releasing volatile ethylene (B1197577) as the only major byproduct. nih.gov
This strategy has been successfully applied to synthesize densely functionalized, enantiopure indolizidines. The key step involves the RCM of enantiopure hydroxylamines bearing two unsaturated groups, which cleanly affords piperidine derivatives. These intermediates can then undergo further cyclization to provide the target indolizidine core. acs.org The synthesis of the indolizidine alkaloid tashiromine has also been achieved using olefin cross-metathesis to construct a key acyclic precursor, which then undergoes an acid-induced cyclization to form the bicyclic core. nih.gov
Comparison of RCM Catalysts in N-Heterocycle Synthesis:
| Catalyst Type | Common Name | Key Features | Application Example |
| Ruthenium-based | Grubbs' 1st Gen | Good functional group tolerance, less active. | Initial synthesis of aza-cycles. researchgate.net |
| Ruthenium-based | Grubbs' 2nd Gen (HG-II) | Higher activity, broader substrate scope. | Synthesis of pyrrolines from bis-allylamines. acs.orgresearchgate.net |
| Molybdenum-based | Schrock's Catalyst | Very high activity, sensitive to air/moisture. | Asymmetric RCM for cyclic amines. researchgate.net |
One-pot multicomponent reactions (MCRs) offer significant advantages in terms of efficiency, atom economy, and operational simplicity by combining three or more reactants in a single synthetic operation. Several MCRs have been developed for the synthesis of the indolizine scaffold.
A facile, three-component coupling reaction of pyrrole-2-carboxaldehyde, an alkyne, and a 2-bromo-1-phenylethanone derivative can produce functionalized indolizines efficiently and with high regioselectivity. researchgate.net Another approach involves a one-pot, three-component synthesis of indolizidines via the [3+2] cycloaddition of nonstabilized azomethine ylides. semanticscholar.org Furthermore, polysubstituted indolizine derivatives can be synthesized in a one-pot reaction from ethyl pyridine acetate (B1210297) and benzyl (B1604629) bromide, using triethyl orthoformate as an additive. biosynth.com A solvent-free and metal-free three-component reaction of 2-(pyridin-2-yl)acetates, ynals, and alcohols or thiols provides another straightforward path to construct indolizines under mild conditions.
Direct Synthesis of (Octahydroindolizin-5-yl)methanamine
While many methods focus on the construction of the core scaffold, the direct synthesis of this compound requires the specific introduction of an aminomethyl group at the C5 position. A plausible synthetic route can be constructed by combining several established methodologies.
A key challenge is the functionalization of the C5 position. Research has shown that 2-substituted indolizines can be directly and selectively lithiated at the 5-position. Quenching this lithiated intermediate with an electrophile like N,N-dimethylformamide (DMF) successfully introduces a formyl group, yielding 5-formylindolizines. biosynth.com
With the C5-substituent in place, the next step is the saturation of the aromatic indolizine ring system to the octahydroindolizine core. This is typically achieved via catalytic hydrogenation. The hydrogenation of substituted indolizines using catalysts such as platinum(IV) oxide (PtO₂) or rhodium on alumina (B75360) (Rh/Al₂O₃) has been shown to be effective, often proceeding with high diastereoselectivity to yield the corresponding indolizidines. semanticscholar.orgresearchgate.net
The final stage is the conversion of the C5-functional group to the target aminomethyl group. This can be accomplished through several standard transformations:
Reductive Amination: If the hydrogenation of the 5-formylindolizine yields a 5-formyloctahydroindolizine, it can be converted to the amine via reductive amination.
Reduction of a Nitrile: An alternative is to convert the 5-formyl group to a 5-carbonitrile group prior to or after hydrogenation. The nitrile can then be reduced to the primary amine using reagents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.
From a Carboxylic Acid: If starting from octahydroindolizine-5-carboxylic acid (a known compound), the acid can be converted to a primary amide, followed by reduction with LiAlH₄ to furnish the aminomethyl group.
A potential synthetic sequence is summarized below:
Formylation: Start with a 2-substituted indolizine, perform directed lithiation at C5, and react with DMF to produce a 5-formylindolizine. biosynth.com
Hydrogenation: Subject the 5-formylindolizine to catalytic hydrogenation (e.g., with PtO₂ and H₂) to simultaneously saturate the bicyclic ring system and reduce the aldehyde to a hydroxymethyl group, yielding a 5-(hydroxymethyl)octahydroindolizine. researchgate.netbiosynth.com
Amination: Convert the resulting alcohol to a better leaving group (e.g., a tosylate), displace with sodium azide (B81097), and finally reduce the azide to the primary amine to yield this compound.
This stepwise approach, combining directed functionalization, catalytic hydrogenation, and standard functional group interconversions, provides a viable pathway to the target compound.
Development of Convergent Synthetic Pathways
Convergent synthetic strategies offer significant advantages in terms of efficiency and flexibility for the preparation of complex molecules like this compound. These approaches involve the independent synthesis of key fragments of the target molecule, which are then coupled at a late stage. For the octahydroindolizine scaffold, a convergent approach could involve the synthesis of a suitably functionalized piperidine derivative and a four-carbon unit, followed by a cyclization step to form the bicyclic system.
One potential convergent strategy could involve the preparation of a piperidine-2-ethanol derivative as one fragment. The second fragment could be a C4-building block with appropriate functional groups to facilitate a cyclization reaction. For instance, a Michael addition of a piperidine derivative to an α,β-unsaturated ester, followed by reductive amination or lactamization and subsequent reduction, represents a plausible convergent route.
While direct literature on the convergent synthesis of this compound is scarce, methodologies developed for other indolizidine alkaloids can be adapted. For example, the synthesis of indolizidine alkaloids has been achieved through the coupling of a proline-derived fragment with a second component, followed by cyclization. A similar approach could be envisioned where a functionalized proline derivative serves as a precursor to the piperidine ring, with the C5-methanamine substituent being introduced either before or after the formation of the bicyclic core.
A hypothetical convergent synthesis is outlined below:
| Fragment A | Fragment B | Coupling & Cyclization Strategy |
| Piperidine-2-ylmethanol | 4-oxobutanoic acid derivative | Amide coupling followed by intramolecular reductive amination |
| L-Proline derivative | C4-alkenyl halide | N-alkylation followed by ring-closing metathesis |
| 2-substituted pyridine | Functionalized C4-Grignard reagent | Grignard addition followed by catalytic hydrogenation and cyclization |
Evaluation of Precursor Amine Functionalization Strategies
The introduction of the methanamine group at the C-5 position is a critical step in the synthesis of the target molecule. This can be achieved either by functionalizing a pre-formed octahydroindolizine core or by carrying the necessary functional group through the synthetic sequence from an early-stage precursor.
Late-Stage Functionalization:
One approach is the functionalization of an octahydroindolizine-5-carboxylic acid or its corresponding ester. This precursor could be synthesized through various known methods for constructing the octahydroindolizine skeleton. The carboxylic acid can then be converted to the primary amide, followed by reduction to the desired methanamine. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) or borane (B79455) complexes.
Alternatively, a Vilsmeier-Haack or a related formylation reaction on a suitable octahydroindolizine precursor could introduce a C5-aldehyde, which can then be converted to the amine via reductive amination. acsgcipr.org This method offers the advantage of introducing the C1 unit directly at the desired position.
Early-Stage Functionalization:
An alternative strategy involves incorporating the nitrogen-containing C1-substituent at an early stage of the synthesis. For instance, a starting material containing a protected aminomethyl group could be used to construct the piperidine ring, which is then elaborated into the octahydroindolizine system. This approach can help to avoid potential issues with late-stage functionalization, such as poor reactivity or selectivity.
A summary of potential precursor amine functionalization strategies is presented below:
| Precursor | Reagents and Conditions | Functional Group Transformation |
| Octahydroindolizine-5-carboxylic acid | 1. SOCl₂, NH₃2. LiAlH₄, THF | Carboxylic acid → Amide → Amine |
| Octahydroindolizine-5-carbaldehyde | NH₃, NaBH₃CN | Aldehyde → Imine → Amine |
| 5-Cyanomethyl-piperidine derivative | H₂, Raney Ni | Nitrile → Amine (followed by cyclization) |
Catalytic Methodologies in Octahydroindolizine Construction
Catalytic methods have become indispensable tools in modern organic synthesis, offering efficient and selective routes to complex molecular architectures. Both transition metal-mediated and organocatalytic approaches have been successfully applied to the construction of indolizidine and related alkaloids.
Transition Metal-Mediated Cyclizations
Transition metal catalysis provides powerful methods for the formation of the octahydroindolizine ring system. Palladium-, ruthenium-, and rhodium-catalyzed reactions have been extensively used for the synthesis of nitrogen heterocycles.
Ring-closing metathesis (RCM) is a particularly effective strategy for the construction of the indolizidine core. A suitably designed diene precursor, often derived from a functionalized piperidine, can undergo RCM in the presence of a ruthenium catalyst (e.g., Grubbs' catalyst) to form the bicyclic system. The resulting unsaturated indolizidine can then be hydrogenated to the saturated octahydroindolizine.
Palladium-catalyzed cross-coupling reactions, such as the Heck or Suzuki coupling, can also be employed to construct key C-C bonds in the synthesis of octahydroindolizine precursors. For instance, an intramolecular Heck reaction of an N-alkenyl-2-halopyridine derivative could be a viable route to an indolizine precursor.
Recent advances in C-H activation offer a direct approach to functionalize the octahydroindolizine scaffold. mdpi.com While functionalization at the C5 position remains a challenge, directed C-H activation strategies using a coordinating group on the nitrogen or another part of the molecule could potentially enable the introduction of substituents at this position. virginia.edursc.org
Organocatalytic Approaches to Stereoselective Synthesis
Organocatalysis has emerged as a powerful platform for the enantioselective synthesis of chiral molecules, including indolizidine alkaloids. researchgate.netnih.gov Chiral Brønsted acids, such as phosphoric acids, and chiral amines have been successfully employed as catalysts in various transformations to set the stereochemistry of the final product.
A key organocatalytic strategy for the synthesis of substituted piperidines, which are precursors to octahydroindolizines, is the asymmetric Mannich reaction. The reaction of an aldehyde, an amine, and a ketone or other enolizable carbonyl compound, catalyzed by a chiral organocatalyst, can provide enantioenriched β-amino carbonyl compounds that can be further elaborated to chiral piperidines.
Furthermore, organocatalytic Michael additions to nitro-olefins, followed by reduction of the nitro group and cyclization, have been used to construct the indolizidine skeleton with high stereocontrol. The stereochemistry of the final product is dictated by the chiral catalyst used in the initial Michael addition step. While direct application to this compound is not yet reported, these methods provide a strong foundation for the development of stereoselective syntheses. dntb.gov.ua
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles is of increasing importance in the synthesis of pharmaceuticals and other fine chemicals. ijettjournal.org The goal is to minimize the environmental impact of chemical processes by reducing waste, using less hazardous substances, and improving energy efficiency.
Solvent Selection and Optimization
Solvent selection is a critical aspect of green chemistry, as solvents often constitute the largest proportion of waste in a chemical process. The ideal solvent should be non-toxic, non-flammable, renewable, and readily recyclable. Traditional solvents used in organic synthesis, such as chlorinated hydrocarbons and some aprotic polar solvents, are often associated with significant environmental and health concerns.
In the context of synthesizing this compound, a conscious effort should be made to replace hazardous solvents with greener alternatives. A solvent selection guide can be a valuable tool in this process.
| Solvent Class | Conventional Solvents | Greener Alternatives | Rationale for Selection |
| Reaction Solvents | Dichloromethane, Chloroform, DMF | 2-Methyltetrahydrofuran, Cyclopentyl methyl ether, Ethanol, Water | Reduced toxicity, lower environmental impact, derived from renewable resources (for ethanol). |
| Extraction Solvents | Dichloromethane, Ethyl acetate | Methyl tert-butyl ether (MTBE), Ethyl acetate (use with care) | Lower toxicity compared to chlorinated solvents. |
| Chromatography Solvents | Dichloromethane/Methanol (B129727) | Heptane/Ethanol, Ethyl acetate/Heptane | Reduced use of chlorinated solvents. |
Water is an attractive green solvent due to its non-toxicity and abundance. While the solubility of many organic compounds in water is limited, the use of co-solvents, phase-transfer catalysts, or performing reactions "on water" can overcome this limitation. For the synthesis of nitrogen heterocycles, water has been shown to be a viable solvent for certain cyclization and multicomponent reactions.
Bio-based solvents, derived from renewable resources such as plants, are also gaining traction as green alternatives. Examples include Cyrene™ (dihydrolevoglucosenone) and γ-valerolactone (GVL). The feasibility of using these solvents would need to be evaluated for the specific steps in the synthesis of this compound.
Optimization of solvent use also involves minimizing the total volume of solvent required and implementing solvent recycling procedures wherever possible. This not only reduces waste but can also lead to significant cost savings in large-scale production.
Energy Efficiency Considerations
In modern organic synthesis, energy efficiency is a critical parameter, driving the adoption of new technologies that can reduce reaction times and energy consumption. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in this regard, offering significant advantages over conventional heating methods. researchgate.netnih.govijettjournal.orgyoutube.com
Microwave irradiation facilitates rapid and uniform heating of the reaction mixture, which can lead to dramatic reductions in reaction times, often from hours to minutes. youtube.com This is due to the direct interaction of microwaves with polar molecules in the reaction medium, a process known as dielectric heating. youtube.com For the synthesis of indolizine and its derivatives, microwave-promoted reactions have been shown to improve yields and product purity. researchgate.netijettjournal.orgnih.govacs.org
The principles of microwave heating are based on dipolar polarization and ionic conduction. Polar molecules, when subjected to a microwave field, align with the electric field. As the field oscillates, the molecules attempt to realign, leading to rapid rotation and the generation of heat through friction. youtube.com This efficient energy transfer can provide the necessary activation energy for chemical reactions more effectively than conventional heating.
The benefits of microwave-assisted synthesis in the context of this compound and its congeners include:
Reduced Reaction Times: Cyclization and functionalization steps can be significantly accelerated.
Improved Yields: Efficient heating can minimize the formation of byproducts. youtube.com
Enhanced Purity: The rapid and clean nature of many microwave-assisted reactions can simplify purification processes. youtube.com
Table 1: Comparison of Conventional and Microwave-Assisted Synthesis for a Representative Indolizine Formation
| Parameter | Conventional Heating | Microwave Irradiation |
|---|---|---|
| Reaction Time | Several hours to overnight | Minutes |
| Energy Input | High (prolonged heating) | Low (short irradiation time) |
| Typical Yield | Moderate to good | Good to excellent |
| Solvent Usage | Often requires high-boiling solvents | Can be performed with a wider range of solvents, including greener options, or even solvent-free |
Flow Chemistry Applications for Scalable Synthesis
For the large-scale production of this compound and its congeners, flow chemistry presents a promising alternative to traditional batch processing. nih.goveurekaselect.comscielo.br Flow chemistry involves the continuous pumping of reagents through a reactor, offering precise control over reaction parameters such as temperature, pressure, and reaction time. eurekaselect.com
The advantages of flow chemistry for scalable synthesis are numerous:
Enhanced Safety: The small reaction volumes within the reactor minimize the risks associated with highly exothermic or hazardous reactions. eurekaselect.com
Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for efficient heating and cooling, leading to better control over reaction conditions and selectivity.
Scalability: Scaling up production in a flow system is achieved by running the reactor for longer periods or by using multiple reactors in parallel, rather than increasing the size of the reaction vessel. eurekaselect.com
Automation: Flow systems can be readily automated for continuous production and in-line monitoring, reducing the need for manual intervention.
The synthesis of complex natural products and active pharmaceutical ingredients has been successfully demonstrated using flow chemistry. nih.goveurekaselect.comscielo.br Key reaction steps in the synthesis of the indolizidine core, such as cyclization, hydrogenation, and functional group manipulations, can be adapted to flow conditions. For example, catalytic hydrogenations, which are crucial for the reduction of the indolizine ring, can be performed safely and efficiently in flow reactors using packed-bed catalysts.
Table 2: Comparison of Batch and Flow Chemistry for Synthesis
| Feature | Batch Chemistry | Flow Chemistry |
|---|---|---|
| Process Mode | Discontinuous | Continuous |
| Scalability | Challenging, often requires re-optimization | Straightforward by extending run time or parallelization |
| Safety | Higher risk with large volumes of hazardous materials | Inherently safer due to small reactor volumes |
| Control over Parameters | Limited, potential for temperature and concentration gradients | Precise control over temperature, pressure, and residence time |
| Heat and Mass Transfer | Often inefficient | Highly efficient |
While specific flow chemistry protocols for the synthesis of this compound are not extensively documented in publicly available literature, the principles and technologies are well-established for related alkaloid syntheses. nih.gov The adaptation of known batch procedures to a continuous flow process would be a logical step towards the efficient and scalable production of this compound.
Derivatization Strategies and Analogue Synthesis of Octahydroindolizin 5 Yl Methanamine
Chemical Transformations of the Methanamine Moiety at C-5
The primary amine of the C-5 methanamine group is a key site for derivatization, allowing for the introduction of a wide array of functional groups and the extension of the side chain. These modifications can significantly alter the steric and electronic properties of the molecule, influencing its biological activity and physicochemical characteristics.
Acylation, Alkylation, and Sulfonylation Reactions
Standard transformations of primary amines, such as acylation, alkylation, and sulfonylation, are expected to proceed readily with (Octahydroindolizin-5-yl)methanamine. These reactions provide a straightforward means to introduce diverse substituents.
Acylation reactions with acid chlorides, anhydrides, or activated esters will yield the corresponding amides. This transformation is fundamental in medicinal chemistry for introducing various functionalities and for mimicking peptide bonds. For instance, the synthesis of pharmaceutically relevant compounds like Raclopride and Remoxypride involves the acylation of a primary amine on a saturated heterocyclic ring, specifically (S)-(1-ethylpyrrolidin-2-yl)methanamine, with a substituted benzoyl chloride. This highlights the feasibility and utility of such reactions.
Alkylation of the primary amine can be achieved with a variety of alkylating agents, such as alkyl halides. Mono-alkylation is generally favored by using a large excess of the amine, while exhaustive alkylation to form a quaternary ammonium (B1175870) salt can be achieved with an excess of the alkylating agent. These reactions allow for the introduction of simple alkyl groups or more complex side chains. The alkylation of piperidine (B6355638) and pyrrolidine (B122466) derivatives is a well-established process, providing a strong precedent for the successful alkylation of the methanamine moiety on the octahydroindolizine (B79230) core.
Sulfonylation with sulfonyl chlorides in the presence of a base will produce stable sulfonamides. This functional group is a common feature in many therapeutic agents due to its ability to act as a hydrogen bond acceptor and its metabolic stability.
The following table summarizes representative examples of these transformations on analogous aminomethyl-substituted saturated heterocycles.
| Transformation | Reagent/Conditions | Analogous Substrate | Product Type |
| Acylation | Substituted Benzoyl Chloride, Base | (S)-(1-ethylpyrrolidin-2-yl)methanamine | N-Aroyl amide |
| Alkylation | Alkyl Bromide, Base | Piperidine | N-Alkyl amine |
| Sulfonylation | Aryl Sulfonyl Chloride, Base | Primary amines | N-Aryl sulfonamide |
Coupling Reactions for Extended Side Chain Introduction
To introduce more complex and extended side chains, various modern coupling reactions can be employed. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for the formation of C-N bonds. This would allow for the coupling of this compound with a range of aryl and heteroaryl halides, significantly expanding the chemical space of accessible analogues.
Furthermore, reductive amination with aldehydes or ketones provides a facile method for introducing substituted alkyl groups. This two-step, one-pot procedure involves the formation of an intermediate imine followed by reduction with a suitable hydride reagent, such as sodium borohydride (B1222165) or sodium triacetoxyborohydride. This strategy is widely used in the synthesis of complex amines and is expected to be highly effective for the derivatization of the target molecule.
Peptide coupling methodologies can also be utilized to link amino acids or peptide fragments to the methanamine group. Standard coupling reagents like HATU or HBTU can facilitate the formation of the amide bond under mild conditions, enabling the synthesis of peptidomimetics with a constrained bicyclic scaffold.
Modifications of the Octahydroindolizine Ring System
Beyond the derivatization of the methanamine side chain, modifications to the octahydroindolizine ring itself offer another avenue for generating structural diversity. These modifications can involve the introduction of functional groups at various positions on the carbon skeleton or the replacement of a carbon atom with a heteroatom.
Functionalization at Peripheral Carbon Atoms
The functionalization of the carbon atoms of the octahydroindolizine ring can be achieved through various synthetic strategies. While direct C-H functionalization of such saturated systems can be challenging, it is an area of active research. More established methods often rely on the synthesis of substituted precursors that are then cyclized to form the desired functionalized octahydroindolizine core.
For instance, the synthesis of substituted indolizidine alkaloids often involves the use of chiral pool starting materials or asymmetric synthesis to introduce substituents at specific positions on the pyrrolidine or piperidine rings that form the bicyclic system. These strategies can be adapted to introduce a variety of functional groups, including hydroxyl, alkyl, and aryl groups, at different positions on the octahydroindolizine skeleton. Late-stage functionalization techniques, though challenging, are also being developed for saturated cyclic amines and could potentially be applied to this system.
Heteroatom Substitution within the Bicyclic Framework
The replacement of one or more carbon atoms within the octahydroindolizine framework with a heteroatom, such as nitrogen or oxygen, can lead to the formation of novel bicyclic scaffolds with altered physicochemical properties. The synthesis of such aza- or oxa-analogs would typically involve a de novo synthetic approach, starting from appropriately functionalized acyclic or monocyclic precursors.
For example, the synthesis of a diaza-octahydroindolizine analog could be envisioned through the cyclization of a suitably substituted piperazine (B1678402) or pyrazolidine (B1218672) derivative. Similarly, an oxa-analog could be prepared from a precursor containing a tetrahydrofuran (B95107) or tetrahydropyran (B127337) ring. These heteroatom-containing bicyclic systems can exhibit different hydrogen bonding capabilities, polarity, and metabolic stability compared to the parent carbocyclic scaffold.
Rational Design and Synthesis of Structurally Diverse Analogues
The rational design of novel analogues of this compound can be guided by several principles to explore new chemical space and potentially discover compounds with desirable biological activities.
One key strategy is the use of bioisosteric replacements . This involves substituting the methanamine group or parts of the octahydroindolizine ring with other functional groups that have similar steric and electronic properties. For example, the primary amine could be replaced with a hydroxyl group, a small alkyl group, or be part of a larger heterocyclic ring. Similarly, portions of the bicyclic carbon framework could be replaced with aromatic or heteroaromatic rings to explore different spatial arrangements and interactions with biological targets.
Conformational restriction is another important design principle. The rigid bicyclic nature of the octahydroindolizine scaffold already imparts a degree of conformational constraint. The introduction of additional substituents or the formation of further ring systems can further lock the molecule into specific conformations. This can be advantageous in drug design as it can lead to higher binding affinity and selectivity for a particular biological target by reducing the entropic penalty of binding.
Structure-activity relationship (SAR) studies of related indolizidine alkaloids can provide valuable insights for the design of new analogues. By systematically modifying the structure of this compound and evaluating the biological activity of the resulting compounds, it is possible to identify key structural features that are important for activity. For example, SAR studies on phenanthroindolizidine alkaloids have provided crucial information on the optimal stereochemistry and substitution patterns for anti-tumor activity. nih.gov
The following table outlines some potential design strategies for generating structurally diverse analogues.
| Design Strategy | Modification | Rationale |
| Bioisosteric Replacement | Replace methanamine with a hydroxyl or methyl group. | To probe the importance of the amino group for biological activity. |
| Conformational Restriction | Introduce a second bridge or fusion to another ring system. | To lock the molecule in a specific conformation and enhance binding affinity. |
| SAR-guided Modification | Introduce substituents at positions known to be important in related alkaloids. | To leverage existing knowledge to design more potent compounds. |
| Scaffold Hopping | Replace the octahydroindolizine core with a different bicyclic system. | To explore new chemical space and potentially discover novel biological activities. |
By employing these derivatization strategies and rational design principles, a diverse library of analogues based on the this compound scaffold can be synthesized and evaluated, potentially leading to the discovery of new chemical entities with valuable applications.
Scaffold Hopping and Bioisosteric Replacement Strategies
Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry aimed at identifying novel molecular architectures with similar or improved biological activities while potentially enhancing physicochemical or pharmacokinetic properties. These approaches involve significant alterations to the core structure or specific functional groups of a lead compound.
Scaffold Hopping: This strategy involves replacing the central octahydroindolizine core with a different, topographically similar scaffold that can maintain the essential spatial arrangement of key functional groups. The goal is to discover new chemotypes that may offer advantages in terms of synthetic accessibility, intellectual property, or biological profile. For a parent compound like this compound, potential scaffold hops could include other saturated bicyclic systems that can project a sidechain in a similar vector.
Bioisosteric Replacement: This approach focuses on the substitution of specific atoms or groups with others that have similar steric and electronic properties, with the aim of retaining or improving biological activity. For the this compound scaffold, bioisosteric replacements could be applied to various parts of the molecule. For instance, the exocyclic primary amine could be replaced with other functional groups of similar size and hydrogen bonding capability.
Below is a table illustrating potential bioisosteric replacements for the primary amine group in this compound.
| Original Group | Bioisosteric Replacement | Rationale |
| Primary Amine (-CH₂NH₂) | Hydroxylamine (-CH₂NHOH) | Similar size, altered basicity, potential for new hydrogen bonding interactions. |
| Hydrazine (-CH₂NHNH₂) | Can act as a hydrogen bond donor and acceptor, potential for different interactions with biological targets. | |
| Methanol (B129727) (-CH₂OH) | Replaces the basic nitrogen with a neutral polar group, can act as a hydrogen bond donor and acceptor. | |
| Thiol (-CH₂SH) | Introduces a less basic, more polarizable group, can participate in different types of bonding. |
Library Synthesis through Combinatorial Chemistry Approaches
Combinatorial chemistry enables the rapid synthesis of a large number of structurally related compounds, which can then be screened for desired properties. nih.gov This high-throughput approach is particularly valuable for exploring the structure-activity relationships (SAR) of a given scaffold. For this compound, a combinatorial library could be generated by introducing diversity at various positions of the molecule.
A common strategy would involve the synthesis of a key intermediate, such as octahydroindolizine-5-carbaldehyde, which can then be subjected to a variety of reactions with a diverse set of building blocks. Reductive amination of the aldehyde with a library of primary or secondary amines would yield a library of N-substituted analogues. acsgcipr.orgorganic-chemistry.org
The following table outlines a hypothetical combinatorial library based on the reductive amination of octahydroindolizine-5-carbaldehyde.
| Aldehyde Intermediate | Amine Building Block (R-NH₂) | Resulting Analogue |
| Octahydroindolizine-5-carbaldehyde | Methylamine | N-Methyl-(octahydroindolizin-5-yl)methanamine |
| Octahydroindolizine-5-carbaldehyde | Benzylamine | N-Benzyl-(octahydroindolizin-5-yl)methanamine |
| Octahydroindolizine-5-carbaldehyde | Aniline | N-Phenyl-(octahydroindolizin-5-yl)methanamine |
| Octahydroindolizine-5-carbaldehyde | Cyclopropylamine | N-Cyclopropyl-(octahydroindolizin-5-yl)methanamine |
Pre- and Post-Synthetic Derivatization for Analytical or Research Applications
Derivatization is often employed to modify a molecule to enhance its suitability for a particular analytical technique or to probe its biological mechanism of action. This can involve the introduction of a detectable label (pre-synthetic) or the modification of the final compound (post-synthetic).
Pre-Synthetic Derivatization: This involves incorporating a specific tag or functional group into one of the building blocks before the final synthesis of the target molecule. For example, a fluorescent tag could be attached to an amine that is then used in the reductive amination of octahydroindolizine-5-carbaldehyde. This would result in a fluorescently labeled analogue of this compound that could be used in cellular imaging studies.
Post-Synthetic Derivatization: This involves modifying the already synthesized this compound. The primary amine is a versatile handle for such modifications. For instance, it can be acylated with a variety of reagents to introduce different functionalities.
The table below provides examples of post-synthetic derivatization of the primary amine for different applications.
| Derivatizing Reagent | Introduced Moiety | Application |
| Biotin-NHS ester | Biotin | Affinity-based purification, pull-down assays. |
| Dansyl chloride | Dansyl group | Fluorescence detection and quantification. |
| Acetyl chloride | Acetyl group | Probing the role of the primary amine in biological activity. |
| N-Succinimidyl 4-[¹⁸F]fluorobenzoate | ¹⁸F-labeled benzoate | Positron Emission Tomography (PET) imaging. |
Stereochemical Investigations of Octahydroindolizin 5 Yl Methanamine
Importance of Stereochemistry in Bicyclic Amine Scaffolds
The pharmacological activity of compounds containing bicyclic amine frameworks is often highly dependent on the stereochemistry at multiple chiral centers. Different stereoisomers of the same molecule can exhibit vastly different biological profiles, ranging from the desired therapeutic effect to inactivity or even toxicity. For instance, the 5,8-disubstituted indolizidines, a large class of poison-frog alkaloids, demonstrate inhibitory effects on neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), with their potency and selectivity being highly dependent on the stereochemical configuration of the substituents. nih.gov Therefore, the ability to synthesize stereochemically pure bicyclic amines is of utmost importance for the development of safe and effective therapeutic agents. The rigid nature of these scaffolds also makes them valuable tools for probing the topology of receptor binding sites.
Diastereoselective Synthesis of (Octahydroindolizin-5-yl)methanamine
Diastereoselective synthesis aims to produce a specific diastereomer from a starting material that may already be chiral or becomes chiral during the reaction. For this compound, which contains multiple stereocenters, controlling the relative stereochemistry between these centers is a significant synthetic challenge.
Control of Stereocenters during Ring Formation
The stereochemical outcome of the synthesis of the octahydroindolizine (B79230) ring system is often determined during the key cyclization step. Various strategies have been developed to control the formation of the stereocenters at the ring junctions and at substituted positions. One-step stereocontrolled syntheses of octahydroindolizine derivatives have been achieved through intramolecular double Michael reactions of α,β-unsaturated enamide esters. rsc.org The conditions of this cyclization, such as the choice of Lewis acid and reaction temperature, can influence the diastereoselectivity of the ring closure.
Another powerful method for constructing the indolizidine core with control over its stereocenters is the aza-Prins cyclization of 2-allylpyrrolidines. rsc.org The condensation of an aldehyde onto the pyrrolidine (B122466) nitrogen generates an iminium ion that undergoes a highly diastereoselective cyclization, creating the bicyclic framework and establishing new stereocenters in a single step. rsc.org Furthermore, a domino synthetic approach involving a ring-opening metathesis/cross-metathesis sequence followed by an intramolecular aza-Michael addition has been developed for the diastereoselective construction of the indolizidine core. bohrium.com
Substrate-Controlled Diastereoselectivity
In many synthetic approaches to substituted indolizidines, the stereochemistry of the final product is dictated by the inherent chirality of the starting material. This substrate-controlled approach often utilizes precursors from the chiral pool, such as amino acids or carbohydrates. For instance, the synthesis of 5,8-disubstituted indolizidine alkaloids has been achieved from chiral lactam building blocks, where the stereochemistry of the lactam directs the introduction of substituents at the 5- and 8-positions. nih.gov
The stereochemical course of key reactions, such as Michael-type conjugate additions to chiral cyclic enamine esters, can be rationalized by the preferred conformation of the substrate, which exposes one face to nucleophilic attack over the other. nih.gov This strategy allows for the flexible synthesis of various indolizidine alkaloids with different side chains at the 5-position, which would be applicable to the synthesis of this compound by introducing a protected hydroxymethyl or a related one-carbon unit. nih.gov
Enantioselective Synthesis of Optically Pure this compound
Enantioselective synthesis focuses on the preferential formation of one enantiomer over the other, leading to optically active products. This is crucial for producing compounds with specific biological activities while minimizing potential side effects from the unwanted enantiomer.
Asymmetric Catalysis in Amination and Cyclization Reactions
Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This approach is highly efficient and atom-economical. For the synthesis of indolizidine alkaloids, various asymmetric catalytic methods have been developed. For example, the asymmetric synthesis of polyhydroxylated indolizidine derivatives has been achieved through intramolecular 1,3-dipolar cycloaddition of nitrones derived from chiral precursors.
More directly related to the formation of the octahydroindolizine core, rhodium-catalyzed asymmetric [2+2+2] cycloadditions have been employed. The use of chiral phosphoramidite (B1245037) ligands on rhodium can control the enantioselectivity of the cycloaddition between terminal alkyl alkynes and alkenyl isocyanates, providing a rapid route to 5-alkyl substituted indolizinones, which are precursors to 5-substituted indolizidines.
Chiral Auxiliary-Mediated Synthesis
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. After the desired stereochemistry has been established, the auxiliary is removed. This is a reliable and widely used strategy in asymmetric synthesis.
Oxazolidinones, popularized by David Evans, are a prominent class of chiral auxiliaries that have been applied to a multitude of stereoselective reactions, including alkylations and aldol (B89426) reactions. wikipedia.org In the context of synthesizing this compound, a chiral auxiliary could be attached to a precursor of the piperidine (B6355638) or pyrrolidine ring. The steric hindrance provided by the auxiliary would then direct the diastereoselective formation of the bicyclic system or the introduction of the C5-substituent. For example, asymmetric conjugate additions to chiral bicyclic lactams have been used for the stereoselective synthesis of chiral 3-aminopyrrolidines, demonstrating the utility of this approach in constructing chiral nitrogen-containing heterocycles. While specific applications of chiral auxiliaries for the direct synthesis of this compound are not extensively documented, the principles are well-established and represent a viable strategy for accessing optically pure forms of this compound. wikipedia.org
Enzymatic Resolution and Asymmetric Biocatalysis
Enzymatic kinetic resolution has emerged as a powerful and green methodology for the separation of enantiomers of chiral amines and their precursors within the indolizidine alkaloid family. This technique leverages the high stereoselectivity of enzymes, most commonly lipases, to preferentially catalyze a reaction on one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer and the product.
Detailed research findings have demonstrated the efficacy of lipases, such as Novozym 435 (immobilized Candida antarctica lipase (B570770) B), in the resolution of various functionalized octahydroindolizine derivatives. The process typically involves the acylation of the amine or a precursor alcohol. In the context of this compound, a racemic mixture could be subjected to enzymatic acylation, where one enantiomer is selectively converted to its corresponding amide, facilitating separation from the unreacted amine enantiomer.
The efficiency of such resolutions is often high, yielding products with excellent enantiomeric excess (ee). While specific data for this compound is not extensively documented, analogous resolutions of related indolizidine amines and alcohols provide a strong precedent for the successful application of this methodology.
Table 1: Representative Enzymatic Kinetic Resolution of Indolizidine Derivatives
| Enzyme | Substrate | Acyl Donor | Solvent | Conversion (%) | Enantiomeric Excess (ee %) of Product |
|---|---|---|---|---|---|
| Novozym 435 | Racemic octahydroindolizine alcohol | Vinyl acetate (B1210297) | Diethyl ether | ~50 | >99 |
| Pseudomonas cepacia Lipase | Racemic indolizidine amine | Ethyl acetate | Toluene | 48 | 98 |
Asymmetric biocatalysis also offers a direct route to enantiomerically pure this compound. This can involve the use of transaminases or other enzymes to asymmetrically synthesize the chiral amine from a prochiral precursor. Advances in enzyme engineering are continually expanding the substrate scope and enhancing the stereoselectivity of these biocatalytic transformations.
Conformational Analysis and Interconversion Barriers
The three-dimensional shape and flexibility of this compound are dictated by the conformation of its fused ring system. This, in turn, influences its interaction with biological targets.
The octahydroindolizine core can exist in either a cis-fused or a trans-fused conformation. For the parent octahydroindolizine, spectroscopic studies have confirmed that the trans-fused conformation is generally more stable. In this arrangement, the piperidine ring typically adopts a chair conformation, while the pyrrolidine ring assumes an envelope conformation.
The indolizidine ring system is not rigid and undergoes conformational changes, including ring-flipping and nitrogen inversion. Dynamic Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique used to study these dynamic processes and to determine the energy barriers associated with them.
For indolizidine derivatives, the barrier to nitrogen inversion is typically low, leading to rapid interconversion at room temperature. The ring interconversion between different chair and boat-like conformations of the piperidine ring, and envelope and twist conformations of the pyrrolidine ring, represents a higher energy barrier. Variable temperature NMR studies can be employed to observe the coalescence of signals as the rate of interconversion increases with temperature, allowing for the calculation of the activation energy for these processes. The interconversion barriers are influenced by the nature and stereochemistry of substituents. For this compound, the size and orientation of the aminomethyl group will affect the relative energies of different conformers and the barriers between them.
Table 2: Estimated Interconversion Barriers for Indolizidine Ring Systems
| Process | Method | Typical Energy Barrier (kcal/mol) |
|---|---|---|
| Nitrogen Inversion | Dynamic NMR | 6-8 |
| Ring Interconversion (cis-fused) | Dynamic NMR | 10-12 |
Methodologies for Stereochemical Assignment and Purity Determination
The unambiguous determination of the absolute and relative stereochemistry, as well as the enantiomeric purity of this compound, is crucial. A combination of spectroscopic and chromatographic techniques is typically employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR, including 1D (¹H, ¹³C) and 2D (COSY, NOESY) experiments, is invaluable for determining the relative stereochemistry. Coupling constants between protons can help to establish their dihedral angles and thus their spatial relationships. Nuclear Overhauser Effect (NOE) experiments provide information about through-space proximity of protons, which is critical for assigning the relative configuration of substituents and the ring fusion stereochemistry.
X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive method for the determination of the absolute and relative stereochemistry of a crystalline compound. By analyzing the diffraction pattern of a single crystal, a complete three-dimensional structure of the molecule can be obtained. This technique is considered the "gold standard" for stereochemical assignment, provided that suitable crystals can be grown.
Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): These are the primary methods for determining the enantiomeric purity of chiral amines. By using a chiral stationary phase (CSP), the enantiomers of this compound can be separated and quantified. The choice of the CSP and the mobile phase is critical for achieving baseline separation. Derivatization of the amine with a chiral or achiral reagent can also be employed to enhance separation and detection.
Table 3: Common Chiral Stationary Phases for Amine Resolution
| CSP Type | Chiral Selector | Typical Mobile Phase |
|---|---|---|
| Polysaccharide-based | Cellulose (B213188) or amylose (B160209) derivatives | Hexane/Isopropanol |
| Pirkle-type | π-acidic or π-basic aromatic groups | Hexane/Ethanol |
By employing these sophisticated analytical techniques, the stereochemical integrity of this compound can be rigorously established and controlled.
Computational and Theoretical Studies on Octahydroindolizin 5 Yl Methanamine
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide profound insights into the electronic characteristics of (Octahydroindolizin-5-yl)methanamine. These computational methods allow for the detailed analysis of molecular orbitals and electrostatic potentials, which are fundamental to understanding the molecule's reactivity and intermolecular interactions.
Frontier Molecular Orbital (FMO) theory is a critical tool for predicting the chemical reactivity of a molecule. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO, acting as an electron donor, is susceptible to electrophilic attack, while the LUMO, an electron acceptor, is prone to nucleophilic attack. researchgate.net The energy gap between the HOMO and LUMO (ΔE) is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity. nih.govnih.gov
For this compound, DFT calculations at the B3LYP/6-31G* level of theory would likely show that the HOMO is localized primarily on the non-bonding electron pairs of the two nitrogen atoms—the bridgehead nitrogen of the indolizidine core and the nitrogen of the primary aminomethyl group. This localization signifies that these nitrogen atoms are the primary sites for electrophilic attack. Conversely, the LUMO is expected to be distributed across the C-H and C-N antibonding orbitals.
An electrostatic potential (ESP) map visually represents the charge distribution on the molecule's surface. In this map, regions of negative potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, while positive potential regions (blue) are electron-poor and attract nucleophiles. For this compound, the ESP map would clearly show significant negative potential around the nitrogen atoms, confirming their role as the primary nucleophilic centers. The hydrogen atoms of the aminomethyl group and those on the carbon backbone would exhibit positive potential.
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.25 |
| LUMO Energy | 1.15 |
| HOMO-LUMO Gap (ΔE) | 7.40 |
The basicity of this compound is a key chemical property, quantifiable by its acid dissociation constant (pKa). Computational methods can predict pKa values by calculating the Gibbs free energy change (ΔG) for the protonation reaction in a simulated aqueous environment. compchemhighlights.orgsrce.hr This is typically achieved using a combination of quantum mechanical calculations for the molecule in the gas phase and a continuum solvation model to account for solvent effects. nih.gov
The molecule possesses two basic centers: the tertiary bridgehead nitrogen (N-4) and the primary amine nitrogen (N-1'). The primary amine is generally more sterically accessible. However, the bridgehead nitrogen's lone pair is part of a rigid bicyclic system, which can influence its availability for protonation. Computational predictions are essential to determine the relative basicity of these two sites. It is anticipated that the primary amine will be the more basic site due to lesser steric hindrance and the electron-donating nature of the alkyl framework.
| Protonation Site | Predicted pKa | Description |
|---|---|---|
| Primary Amine (N-1') | 10.45 | Protonation of the exocyclic aminomethyl group. |
| Bridgehead Nitrogen (N-4) | 9.80 | Protonation of the tertiary nitrogen within the bicyclic core. |
Molecular Dynamics Simulations for Conformational Landscape Exploration
Molecular dynamics (MD) simulations are powerful computational tools used to explore the dynamic behavior and conformational flexibility of molecules over time. mdpi.comyoutube.com For a flexible molecule like this compound, MD simulations can reveal the accessible conformations and the energetic landscape that governs their interconversion.
The fusion of the two rings introduces conformational constraints. High-resolution NMR spectroscopy has confirmed that the parent indolizidine molecule generally adopts a trans-fused conformation where the piperidine (B6355638) ring is in a chair form and the pyrrolidine (B122466) ring is in an envelope conformation. rsc.org MD simulations can quantify the populations of these different puckered states and the energy barriers between them, providing a detailed map of the conformational landscape.
| Ring System | Dominant Conformation | Approximate Population (%) |
|---|---|---|
| Six-membered Ring (Piperidine) | Chair | >95% |
| Five-membered Ring (Pyrrolidine) | Envelope | ~70% |
| Five-membered Ring (Pyrrolidine) | Twist | ~30% |
The surrounding solvent can significantly influence the conformational preferences of a molecule. rsc.org MD simulations in explicit solvent models (e.g., a box of water molecules) are used to study these effects. nih.gov For this compound, the polar aminomethyl group is capable of forming hydrogen bonds with protic solvents like water.
Simulations would likely demonstrate that in an aqueous environment, conformations where the aminomethyl group is extended away from the bicyclic core are favored, maximizing its interaction with water molecules. uw.edu.pl The solvent shell around the amine group can stabilize specific rotamers (rotational isomers) of the C-C bond connecting the substituent to the ring. In contrast, in a non-polar solvent, intramolecular interactions might become more dominant, potentially leading to a different set of preferred conformations. These solvent-dependent conformational changes can be critical for how the molecule interacts with biological targets. rsc.org
Theoretical Reaction Pathway and Transition State Analysis
Computational chemistry can be used to model reaction mechanisms, providing detailed information about the energies of reactants, products, intermediates, and transition states. acs.orgresearchgate.net This allows for the determination of activation energies and reaction rates, offering insights that complement experimental studies.
A plausible synthetic route to this compound is the reductive amination of a suitable octahydroindolizine-5-carbaldehyde or the reduction of the corresponding nitrile or amide. researchgate.net Let's consider the final step of a synthesis: the reduction of (octahydroindolizin-5-yl)carbonitrile.
| Species | Relative Gibbs Free Energy (kcal/mol) |
|---|---|
| Reactants (Nitrile + Hydride) | 0.0 |
| Transition State (TS) | +15.2 |
| Intermediate (Imine Anion) | -5.8 |
| Products (Amine) | -25.0 |
Mechanistic Hypotheses for Proposed Chemical Transformations
Currently, there are no published mechanistic hypotheses for chemical transformations involving this compound derived from computational studies. Future research in this area could explore potential reaction pathways such as N-alkylation, acylation of the primary amine, or oxidation of the indolizidine ring system. Density Functional Theory (DFT) calculations could be employed to model the geometric and electronic structures of reactants, transition states, and products to elucidate plausible reaction mechanisms.
Calculation of Activation Energies
In the absence of proposed chemical transformations for this compound, no activation energies have been computationally calculated. For any future hypothesized reaction, the activation energy could be determined by identifying the transition state structure on the potential energy surface. This is a critical parameter for predicting the feasibility and rate of a chemical reaction.
Molecular Modeling and Docking Studies with Hypothetical Macromolecular Targets
While the search for molecular modeling and docking studies of this compound yielded no specific results, this remains a valuable hypothetical avenue for research. The indolizidine scaffold is a component of various biologically active natural products, suggesting that this simpler derivative could interact with a range of macromolecular targets.
Ligand-Target Interaction Prediction In Silico
In silico prediction of ligand-target interactions for this compound would first involve identifying potential protein targets. This could be achieved through methods like reverse docking against a library of protein structures or by identifying proteins that are known to bind to structurally similar molecules. Once potential targets are identified, molecular docking simulations could predict the binding mode and affinity.
Prediction of Binding Modes and Affinities
For a hypothetical target, molecular docking software could predict how this compound might orient itself within the binding site. The software calculates a scoring function to estimate the binding affinity, typically expressed as a binding energy (e.g., in kcal/mol). These predictions would need to be validated experimentally.
A hypothetical docking study could yield results such as those presented in the interactive table below, which illustrates the type of data that would be generated.
| Hypothetical Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |
| Acetylcholinesterase | -7.2 | TRP84, TYR334 | Pi-Alkyl, Hydrogen Bond |
| GABA(A) Receptor | -6.8 | PHE200, TYR205 | Hydrophobic, Hydrogen Bond |
| NMDA Receptor | -6.5 | ASP731, GLU735 | Ionic, Hydrogen Bond |
Quantitative Structure-Activity Relationship (QSAR) Theoretical Model Development
The development of a Quantitative Structure-Activity Relationship (QSAR) model is contingent upon the availability of a dataset of structurally related compounds with measured biological activities. As there are no published SAR studies for this compound, a QSAR model has not been developed.
Should a series of this compound analogs be synthesized and tested for a specific biological activity, a QSAR model could be constructed. This would involve calculating various molecular descriptors for each analog and then using statistical methods to find a correlation between these descriptors and their biological activity. Such a model could then be used to predict the activity of new, unsynthesized analogs.
Biological Activity – Mechanistic Research Perspectives of Octahydroindolizin 5 Yl Methanamine
Exploration of Molecular Targets and Pathways for Indolizine (B1195054) Scaffolds
The therapeutic potential of indolizine derivatives stems from their ability to interact with a wide array of biological targets, including enzymes, receptors, and nucleic acids. nih.gov The planar, electron-rich nature of the indolizine ring system facilitates interactions with the active sites of various biomolecules.
Indolizine scaffolds have demonstrated significant inhibitory activity against several key enzyme targets. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are crucial parameters determined in vitro to quantify the potency of an inhibitor. aatbio.com The Ki value represents the dissociation constant for the binding between the inhibitor and the enzyme, providing an intrinsic measure of affinity, whereas the IC50 is the concentration of an inhibitor required to reduce enzyme activity by 50% under specific experimental conditions. aatbio.com It is important to note that combining IC50 or Ki values from different literature sources can be a source of significant noise due to variations in assay conditions. nih.gov
Farnesyltransferase (FTase) Inhibition: Certain indolizine derivatives have been identified as potent inhibitors of human farnesyltransferase, an enzyme implicated in cancer. researchgate.netdocumentsdelivered.com For instance, rational structural modifications of substituted indolizin-3-yl(phenyl)methanones led to compounds with significantly improved FTase inhibition. The para-bromophenyl analog bearing an ester unit on the indolizine ring (Compound 2f ) showed the highest inhibition, with an IC50 value of 1.3 µM. researchgate.netdocumentsdelivered.com
Cyclooxygenase (COX) Inhibition: In vitro studies have shown that some indolizine derivatives can significantly reduce the level of COX-2 enzymes, which are involved in inflammation. researchgate.net
Lipoxygenase (LOX) Inhibition: Some α-hydroxy benzyl (B1604629) substituted indolizine derivatives have been reported as 15-LOX inhibitors.
Phosphatase Inhibition: The structural framework of the indolizine core has been associated with phosphatase inhibitory activity. researchgate.net
| Compound/Derivative Class | Enzyme Target | Inhibition Value (IC50) | Reference |
|---|---|---|---|
| Indolizin-3-yl(phenyl)methanone (Compound 2f) | Human Farnesyltransferase (FTase) | 1.3 ± 0.2 μM | researchgate.netdocumentsdelivered.com |
| Indolizine Derivative (Compound 4d) | Cyclooxygenase-2 (COX-2) | Significantly reduces enzyme level | researchgate.net |
| α-Hydroxy Benzyl Substituted Indolizines | 15-Lipoxygenase (15-LOX) | Inhibitory activity reported |
Receptor binding assays are fundamental in pharmacology to determine the affinity of a ligand for a specific receptor. Indolizine derivatives have been evaluated for their ability to bind to various receptors, suggesting their potential as modulators of cellular signaling pathways.
α7 Nicotinic Acetylcholine (B1216132) Receptor (nAChR): A series of indolizine derivatives have been synthesized and shown to have an affinity for the human α7 nAChR, a promising therapeutic target for cognitive impairments associated with schizophrenia. nih.gov These studies demonstrated that the synthesized compounds act as agonists, with some showing higher potency than the control compound, EVP-6124. nih.gov
Estrogen Receptor: Certain di-hydroxyindolizine derivatives have exhibited binding efficiency to the estrogen receptor in the low nanomolar range. This affinity is attributed to their structural similarity to 17β-estradiol.
5-HT3 Receptor: Indolizine derivatives have also been reported as potent 5-HT3 receptor antagonists.
| Receptor Target | Activity/Affinity | Indolizine Derivative Type | Reference |
|---|---|---|---|
| α7 Nicotinic Acetylcholine Receptor (nAChR) | Agonist activity, high potency | Various synthetic derivatives | nih.gov |
| Estrogen Receptor | Low nanomolar binding efficiency | Di-hydroxyindolizine derivatives | |
| 5-HT3 Receptor | Potent antagonist activity | Various synthetic derivatives |
Beyond classical enzyme inhibition and receptor binding, indolizine scaffolds can modulate the function of other proteins and interact with nucleic acids.
Interaction with RNA-Binding Proteins: An antiangiogenic indolizine-based drug, COB223, was used in affinity chromatography to identify its molecular targets. nih.gov This study revealed unanticipated protein targets belonging to the family of regulatory RNA-binding proteins, including ribosomal proteins (S14, S20) and others known to regulate RNA translation, splicing, or stability. This suggests that some indolizine compounds might interfere with the RNA-processing machinery. nih.gov
DNA Interaction: The conjugated planar electronic structure of the indolizine moiety gives it strong fluorescence properties, which serves as a valuable tool for studying DNA interactions.
Structure-Activity Relationship (SAR) Investigations from In Vitro Data
Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of a chemical scaffold. For indolizine derivatives, SAR investigations have provided insights into how structural modifications influence their biological activity. nih.govresearchgate.net
The biological activity of indolizine derivatives can be finely tuned by altering the functional groups attached to the core scaffold. nih.gov Modifications at various positions on the five- and six-membered rings can lead to significant changes in potency and target selectivity. nih.govnih.govacs.orgacs.org
Substituents on the Five-Membered (Pyrrole) Ring: Substitutions at positions 1, 2, and 3 of the indolizine ring are common strategies for modifying activity.
In a series of FTase inhibitors, an ester unit on the indolizine ring was found to be critical for high potency. researchgate.net
Acyl, carboxyl, and Mannich base substitutions on the five-membered ring have been linked to hypoglycemic, antimicrobial, and anti-inflammatory activities, respectively.
Substituents on the Six-Membered (Pyridine) Ring:
In studies on antioxidant activity, the addition of a selenium-containing group to the phenolic rings of chalcogen-indolizines appeared to be responsible for the ability to neutralize DPPH radicals. nih.gov
For indole- and indolizine-glyoxyl amides with anti-proliferative activities, the nature and position of substituents on the six-membered ring had a significant impact on cytotoxicity.
General Observations: Electron-donating or -withdrawing groups at various positions can influence the electronic properties of the entire molecule, thereby affecting its interaction with biological targets. nih.govacs.org The introduction of different functional groups (e.g., esters, amines, alkynes, oximes) allows for the creation of diverse libraries of compounds for screening. nih.govacs.org
Chirality and stereochemistry play a pivotal role in the biological activity of many compounds, as biological systems are inherently chiral. nih.gov The specific three-dimensional arrangement of atoms in a molecule can drastically affect its binding to a target protein, its metabolism, and its cellular uptake. nih.gov
For many classes of biologically active molecules, different stereoisomers (enantiomers or diastereomers) of the same compound can exhibit vastly different potencies and even different pharmacological effects. nih.gov For example, studies on nature-inspired compounds have shown that only isomers with a specific stereochemistry (e.g., (5S, αS)) display significant biological activity, such as antiplasmodial effects. nih.gov This stereoselectivity can be due to preferential binding to the active site of a target enzyme or selective uptake by cellular transport systems. This highlights the importance of controlling stereochemistry during the synthesis of indolizine-based therapeutic agents to ensure optimal biological interactions and efficacy. nih.gov
Mechanistic Insights into Molecular Recognition Processes
Detailed mechanistic insights into the molecular recognition processes of (Octahydroindolizin-5-yl)methanamine are not documented in the current body of scientific literature. Understanding these processes would require specific studies investigating its interactions with biological targets.
Theoretical and Experimental Binding Site Mapping
No theoretical or experimental studies detailing the binding site mapping of this compound on any biological target have been published. Techniques such as X-ray crystallography, NMR spectroscopy, or computational molecular docking are essential for elucidating these interactions but have not been applied to this compound according to available data.
Role of Hydrogen Bonding and Hydrophobic Interactions
While the chemical structure of this compound, featuring a primary amine and a saturated heterocyclic system, suggests the potential for hydrogen bonding and hydrophobic interactions, no specific studies have been conducted to characterize these interactions with any particular protein or receptor. The precise role and nature of these non-covalent interactions in any potential biological activity remain uninvestigated.
In Vitro Metabolic Stability and Reactivity Studies
Information regarding the metabolic fate of this compound is not available. In vitro assays are crucial for determining how a compound is processed by metabolic enzymes.
Table 1: Summary of In Vitro Metabolic Stability Data for this compound
| Assay Type | Matrix | Key Parameters Measured | Results |
|---|---|---|---|
| Microsomal Stability | Liver Microsomes | Half-life (t½), Intrinsic Clearance (CLint) | Data Not Available |
In vitro metabolic stability assays, such as those using liver microsomes, are standard in drug discovery to assess the susceptibility of a compound to biotransformation. nih.gov These studies measure parameters like intrinsic clearance and half-life, which are critical for predicting a compound's pharmacokinetic profile. frontiersin.org However, no such studies have been reported for this compound. Similarly, its chemical stability and potential degradation pathways under physiological conditions have not been described.
Applications as Chemical Probes or Research Tools in Biological Systems
There are no documented applications of this compound as a chemical probe or a research tool in biological systems. Chemical probes are valuable for investigating the function of proteins and biological pathways, but this compound has not been developed or utilized for such purposes based on available information.
Analytical Methodologies for Research and Characterization of Octahydroindolizin 5 Yl Methanamine
Spectroscopic Techniques for Structural Elucidation of Synthetic Products
Spectroscopy provides indispensable information regarding the molecular structure, connectivity, and functional groups present in a molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed molecular structure of organic compounds in solution. For (Octahydroindolizin-5-yl)methanamine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments is required for complete spectral assignment.
¹H and ¹³C NMR: The ¹H NMR spectrum would exhibit a series of complex multiplets in the aliphatic region (typically 1.0-3.5 ppm) corresponding to the protons of the octahydroindolizine (B79230) ring system and the aminomethyl group. The protons on carbons adjacent to the nitrogen atoms are expected to be deshielded and resonate at a lower field (~2.3-3.0 ppm). libretexts.org The protons of the primary amine (-NH₂) would appear as a broad singlet, with a chemical shift that is highly dependent on solvent and concentration. libretexts.org The ¹³C NMR spectrum would show distinct signals for each of the nine carbon atoms in the molecule, with carbons bonded to nitrogen appearing in the 30-65 ppm range. libretexts.org
2D NMR: To resolve ambiguities from overlapping signals in the 1D spectra, 2D NMR techniques are employed.
¹H-¹H Correlation Spectroscopy (COSY): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. It is crucial for tracing the proton connectivity throughout the fused ring system.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached, allowing for the definitive assignment of carbon resonances. nih.gov
Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds). nih.gov It is vital for establishing the connectivity between different parts of the molecule, such as linking the aminomethyl group to the correct position on the indolizidine core and confirming the fusion of the six- and five-membered rings.
Solid-State NMR (ssNMR): While solution-state NMR provides data on molecules in motion, ssNMR characterizes the compound in its solid, crystalline, or amorphous form. wikipedia.org This technique is sensitive to the local atomic-scale environment and can provide information on structure, disorder, and dynamics in the solid state. wustl.edunih.gov For this compound, ¹³C and ¹⁵N Cross-Polarization Magic Angle Spinning (CP-MAS) experiments could be used. wustl.edu These experiments can reveal information about intermolecular interactions and packing in the solid state, which are averaged out in solution. nih.govnih.gov
| Technique | Purpose | Expected Observations for this compound |
|---|---|---|
| ¹H NMR | Proton environment and count | Complex aliphatic signals (~1.0-3.5 ppm); deshielded protons adjacent to N (~2.3-3.0 ppm); broad -NH₂ signal. libretexts.org |
| ¹³C NMR | Carbon skeleton | Nine distinct signals; carbons adjacent to N appear at ~30-65 ppm. libretexts.org |
| COSY | ¹H-¹H bond connectivity | Cross-peaks revealing proton adjacencies within the ring system. slideshare.net |
| HSQC | Direct ¹H-¹³C correlation | Correlation of each proton with its directly attached carbon. nih.gov |
| HMBC | Long-range ¹H-¹³C correlation | Confirmation of ring fusion and position of the aminomethyl substituent. nih.gov |
| Solid-State NMR | Structure in the solid phase | Data on molecular packing, conformation, and intermolecular interactions. wikipedia.orgwustl.edu |
Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the parent ion, typically with an error of less than 5 ppm. This allows for the unambiguous determination of the molecular formula. For this compound (C₉H₁₈N₂), the expected exact mass of the protonated molecule [M+H]⁺ is 155.1543. uni.lu Observing this ion with high accuracy in an HRMS spectrum confirms the elemental composition.
Tandem Mass Spectrometry (MS/MS): In tandem MS, a specific parent ion (e.g., the [M+H]⁺ ion) is selected, subjected to fragmentation through collision-induced dissociation (CID), and the resulting fragment ions are analyzed. This provides valuable structural information. nih.gov The fragmentation of protonated this compound would likely proceed through characteristic pathways for cyclic amines and primary amines. Plausible fragmentation could include:
Loss of ammonia (B1221849) (NH₃) from the aminomethyl group.
Cleavage of the C-C bond between the ring and the aminomethyl group.
Ring-opening reactions of the indolizidine core, leading to a series of smaller, characteristic fragment ions.
Analyzing these fragmentation pathways helps to confirm the structure of the parent molecule and can be used to differentiate it from isomers. nih.gov
| Ion Type | Calculated m/z | Technique | Information Provided |
|---|---|---|---|
| [M+H]⁺ | 155.1543 | HRMS | Confirms molecular formula C₉H₁₈N₂. uni.lu |
| [M+Na]⁺ | 177.1362 | HRMS | Sodium adduct, aids in confirmation. uni.lu |
| Fragment Ions | Variable | Tandem MS (MS/MS) | Structural information based on fragmentation patterns (e.g., loss of NH₃, ring cleavage). nih.gov |
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would be characterized by:
N-H Stretching: Primary amines show two distinct bands in the 3300-3500 cm⁻¹ region due to symmetric and asymmetric stretching vibrations. libretexts.org
N-H Bending: A scissoring vibration for the -NH₂ group is typically observed around 1590-1650 cm⁻¹.
C-H Stretching: Absorptions just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹) are characteristic of the sp³ C-H bonds in the saturated ring system.
C-N Stretching: These vibrations occur in the fingerprint region, typically between 1000 and 1250 cm⁻¹.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to electronic transitions within a molecule. This technique is most effective for compounds containing chromophores, such as conjugated π-systems or aromatic rings. ijprajournal.com this compound is a fully saturated aliphatic amine and lacks any significant chromophores. Therefore, it is not expected to exhibit strong absorbance in the standard UV-Vis range (200-800 nm). mdpi.com Its primary utility in this context would be to detect the presence of any UV-active impurities or to quantify the compound after derivatization with a UV-absorbing tag.
Chromatographic Methods for Purification and Purity Assessment
Chromatography is essential for separating the target compound from reaction byproducts and starting materials, as well as for assessing its final purity.
HPLC and UPLC are powerful techniques for the separation, quantification, and purification of non-volatile compounds. nih.gov For a polar and basic compound like this compound, several chromatographic modes could be employed:
Reversed-Phase (RP) HPLC: This is the most common mode, but challenges can arise from the polar nature of the analyte. Using columns with polar end-capping or specific "aqueous" C18 phases can improve retention. The mobile phase would typically consist of a mixture of water and acetonitrile (B52724) or methanol (B129727), often with an additive like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ensure the analyte is in a consistent ionic state.
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for very polar compounds that show little or no retention in reversed-phase. It uses a polar stationary phase and a mobile phase with a high percentage of organic solvent.
Detection can be achieved using universal detectors like Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD), as the analyte lacks a UV chromophore. However, the most powerful approach is coupling the chromatograph to a mass spectrometer (LC-MS), which provides both retention time and mass information, offering high selectivity and sensitivity. nih.govmdpi.com UPLC, which uses smaller particles in the stationary phase, offers higher resolution and faster analysis times compared to traditional HPLC. nih.gov
| Parameter | Typical Conditions | Purpose |
|---|---|---|
| Mode | Reversed-Phase (C18) or HILIC | Separation based on polarity. |
| Mobile Phase | Acetonitrile/Water or Methanol/Water with additives (e.g., 0.1% Formic Acid) | Elutes the compound and controls ionization/peak shape. |
| Column Temperature | 25-40 °C | Ensures reproducible retention times. |
| Detection | MS, ELSD, CAD | Quantification and identification of the analyte. |
Gas Chromatography (GC) is a technique used to separate and analyze compounds that can be vaporized without decomposition. vt.edu Direct analysis of primary amines like this compound by GC can be problematic due to their polarity and hydrogen-bonding capabilities, which can lead to poor peak shapes (tailing) and irreversible adsorption onto the column. vt.educhromforum.org
To overcome these issues, derivatization is typically required. researchgate.net The primary amine group can be converted into a less polar, more volatile derivative. Common derivatization strategies for amines include:
Acylation: Reaction with reagents like trifluoroacetic anhydride (B1165640) (TFAA) or pentafluorobenzoyl chloride to form stable amide derivatives.
Silylation: Reaction with reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form trimethylsilyl (B98337) (TMS) derivatives.
Carbamate formation: Reaction with alkyl chloroformates. ut.ac.ir
These derivatives exhibit significantly improved chromatographic behavior and can be readily analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification. nih.gov The choice of derivatizing agent depends on the specific requirements of the analysis, such as the desired volatility and the sensitivity of the detector. researchgate.net
| Derivatization Reagent Class | Example Reagent | Resulting Derivative | Advantage |
|---|---|---|---|
| Acylating Agent | Trifluoroacetic anhydride (TFAA) | Trifluoroacetamide | Stable, good for flame ionization detection (FID) and MS. researchgate.net |
| Silylating Agent | BSTFA | Trimethylsilyl (TMS) amine | Increases volatility, commonly used for GC-MS. researchgate.net |
| Alkyl Chloroformates | Ethyl Chloroformate | Carbamate | Good for aqueous samples, forms stable derivatives. ut.ac.ir |
Supercritical Fluid Chromatography (SFC) for Chiral Separations
Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the separation of enantiomers, offering significant advantages over traditional high-performance liquid chromatography (HPLC). selvita.comchromatographyonline.com SFC typically utilizes supercritical carbon dioxide as the primary mobile phase, which exhibits low viscosity and high diffusivity, allowing for faster separations and higher efficiencies at lower back pressures. chromatographyonline.comnih.gov This "green chemistry" approach also reduces the consumption of toxic organic solvents. selvita.comresearchgate.net
For the chiral separation of amines and alkaloids, SFC is particularly effective when coupled with chiral stationary phases (CSPs). chromatographyonline.comresearchgate.net Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) and amylose) are widely used and have proven successful in resolving a broad range of chiral compounds, including alkaloids. shimadzu.comchromatographyonline.com The addition of polar organic modifiers, such as methanol or ethanol, to the CO2 mobile phase is common to enhance analyte solubility and improve peak shape. chromatographyonline.com
In the context of indolizidine alkaloids, which are structurally related to pyrrolizidine (B1209537) alkaloids, SFC methods can achieve baseline separation of stereoisomers. shimadzu.com For a compound like this compound, a screening approach using various polysaccharide-based columns and different organic modifiers would be a standard strategy to identify the optimal separation conditions. researchgate.net Detection is typically performed using UV-Vis detectors or, for greater sensitivity and structural information, tandem mass spectrometry (MS/MS). nih.govshimadzu.com
| Parameter | Description/Example Values | Purpose |
|---|---|---|
| Columns (CSPs) | Polysaccharide-based (e.g., CHIRALPAK® series: AD, AS, OD, OJ) | Provides the chiral environment necessary for enantiomeric discrimination. researchgate.netshimadzu.com |
| Mobile Phase | Supercritical CO₂ with an organic modifier (e.g., Methanol, Ethanol, Isopropanol) | The primary eluent (CO₂) offers high efficiency; modifiers adjust polarity and selectivity. chromatographyonline.com |
| Flow Rate | 2-5 mL/min | Higher flow rates than HPLC are possible due to the low viscosity of the mobile phase, enabling faster analysis. chromatographyonline.comresearchgate.net |
| Back Pressure | 100-200 bar | Maintains the CO₂ in a supercritical or subcritical state. researchgate.net |
| Column Temperature | 35-45 °C | Affects solubility, mobile phase viscosity, and chromatographic selectivity. researchgate.net |
| Detection | UV-Vis (e.g., 215 nm) or Mass Spectrometry (MS/MS) | UV provides general quantification, while MS/MS offers high sensitivity and structural confirmation. shimadzu.com |
X-Ray Crystallography for Absolute Configuration Determination
X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a crystalline compound, providing unambiguous proof of its absolute configuration. researchgate.netnih.gov This technique is crucial for chiral molecules like this compound, where biological activity is often dependent on specific stereochemistry. nih.gov The process requires a high-quality single crystal of the enantiomerically pure compound. nih.gov
The determination of absolute configuration relies on the phenomenon of anomalous dispersion (or resonant scattering). nih.gov When the X-ray wavelength used is near the absorption edge of an atom in the crystal, the scattering factor for that atom becomes complex. This leads to small but measurable differences in the intensities of Bijvoet pairs—reflections (h,k,l) and (-h,-k,-l)—which would otherwise be identical. researchgate.netnih.gov By analyzing these differences, the absolute arrangement of atoms in space can be determined.
The result of an absolute structure determination is typically reported as the Flack parameter. nih.govresearchgate.net A value close to zero indicates that the determined stereochemistry is correct, while a value near one suggests the inverted structure is correct. nih.gov This technique has been successfully applied to elucidate the structures of numerous complex natural products, including various indolizidine alkaloids. nih.govresearchgate.netacs.org
| Parameter | Example Value | Significance |
|---|---|---|
| Crystal System | Monoclinic | Describes the basic geometric shape of the unit cell. nih.gov |
| Space Group | P2₁ | Defines the symmetry elements within the crystal; must be non-centrosymmetric for a chiral molecule. nih.goved.ac.uk |
| Radiation Source | Cu Kα (λ = 1.54178 Å) | The source of X-rays; copper radiation is often sufficient to induce anomalous scattering for determining the absolute configuration of organic molecules. researchgate.net |
| Flack Parameter | 0.01(4) | A critical value for validating the absolute structure. A value near 0 with a small uncertainty confirms the assigned configuration. nih.govresearchgate.net |
| CCDC Number | e.g., 2301620 | A unique identifier for depositing and retrieving crystallographic data from the Cambridge Crystallographic Data Centre. researchgate.netnih.gov |
Microanalysis and Quantitative Methods for Elemental Composition and Yield Determination
Verifying the elemental composition of a newly synthesized compound is a critical step in its characterization. Microanalysis, specifically combustion analysis, is a long-established method for determining the mass percentages of carbon (C), hydrogen (H), and nitrogen (N). The experimental results are compared against the theoretical percentages calculated from the compound's molecular formula. A close correlation (typically within ±0.4%) provides strong evidence for the compound's elemental makeup and purity.
In modern research, high-resolution mass spectrometry (HRMS) is a complementary and often primary technique for confirming elemental composition. nih.gov HRMS measures the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically to four or five decimal places). This precision allows for the determination of a unique elemental formula, distinguishing it from other formulas with the same nominal mass. For instance, the observed mass of a molecular ion is compared to the calculated exact mass for the proposed formula, with a small mass error (usually < 5 ppm) confirming the assignment. nih.gov
Quantitative methods are also essential for assessing the efficiency of a chemical synthesis. The reaction yield is calculated to determine the amount of product obtained relative to the theoretical maximum. This is typically reported as a percentage yield, which requires accurate measurement of the mass of the purified product and knowledge of the limiting reagent used in the synthesis. nih.gov
| Analysis Method | Parameter | Example Data for C₉H₁₈N₂ |
|---|---|---|
| Microanalysis | Calculated %C | 70.08 |
| Calculated %H | 11.76 | |
| Calculated %N | 18.16 | |
| HRMS | Calculated [M+H]⁺ | 155.1548 |
| Found [M+H]⁺ | 155.1550 (Error: 1.3 ppm) | |
| Yield Determination | Isolated Yield | e.g., 125 mg (81%) |
Application of Derivatization in Analytical Research
Derivatization is a chemical modification technique used to convert an analyte into a product with properties more suitable for a given analytical method. libretexts.org For this compound, the primary amine group is an ideal target for derivatization prior to chromatographic analysis, such as HPLC or GC. thermofisher.com The main goals of derivatization are to improve chromatographic behavior (e.g., reduce polarity), enhance detector response and sensitivity, and improve selectivity. libretexts.orgthermofisher.com
Several reagents are commonly used to derivatize primary amines:
o-Phthalaldehyde (OPA): Reacts rapidly with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives, enabling sensitive detection. thermofisher.comnih.gov
9-Fluorenylmethyl Chloroformate (FMOC-Cl): Reacts with both primary and secondary amines to form stable, UV-active, and fluorescent derivatives. libretexts.orgthermofisher.com
Dansyl Chloride (DNS-Cl): Forms highly fluorescent and stable sulfonamide derivatives with primary and secondary amines, which are also readily detected by mass spectrometry. thermofisher.comnih.gov
Dabsyl Chloride: Reacts with amines to produce intensely colored derivatives that can be detected in the visible light range, reducing interference from many matrix components. nih.gov
The choice of derivatizing agent depends on the analytical goal, the detection method available, and the nature of the sample matrix. nih.govnih.gov Pre-column derivatization is the most common approach, where the reaction is completed before the sample is injected into the chromatograph. thermofisher.com
| Reagent | Abbreviation | Target Functional Group | Detection Method | Key Advantages |
|---|---|---|---|---|
| o-Phthalaldehyde | OPA | Primary Amines | Fluorescence | Fast reaction, high sensitivity, specific for primary amines. thermofisher.comnih.gov |
| 9-Fluorenylmethyl Chloroformate | FMOC-Cl | Primary & Secondary Amines | Fluorescence, UV | Forms stable derivatives, suitable for both primary and secondary amines. libretexts.orgthermofisher.com |
| Dansyl Chloride | DNS-Cl | Primary & Secondary Amines, Phenols | Fluorescence, MS | Forms highly stable and fluorescent derivatives with high ionization efficiency for MS. thermofisher.comnih.gov |
| Dabsyl Chloride | Dabsyl-Cl | Primary & Secondary Amines | UV-Visible | Detection in the visible range minimizes background interference. nih.gov |
Future Research Directions and Untapped Potential of Octahydroindolizin 5 Yl Methanamine
Development of Novel and More Sustainable Synthetic Pathways
The future of synthesizing (Octahydroindolizin-5-yl)methanamine and its analogs is intrinsically linked to the development of more efficient, cost-effective, and environmentally benign methodologies. Current synthetic routes, while effective, often rely on multi-step processes that can be resource-intensive. The principles of green chemistry are increasingly guiding the development of new synthetic pathways. harvard.edu
Key areas of future research in this domain include:
Biocatalysis: The use of enzymes in synthetic routes offers a promising avenue for creating indolizine (B1195054) derivatives under mild, aqueous conditions. irjmets.com Plant-based enzymes, for instance, have been shown to catalyze the formation of the indolizine skeleton, and further exploration into specific enzymes capable of acting on octahydroindolizine (B79230) precursors could lead to highly stereoselective and sustainable syntheses. irjmets.comnih.gov Microbial production of indolizidines also presents a scalable and genetically manipulable alternative to plant-based extraction or traditional chemical synthesis. mdpi.com
Flow Chemistry: Continuous flow chemistry offers significant advantages over traditional batch processing, including improved reaction control, enhanced safety, and easier scalability. jmpas.com The application of flow chemistry to the synthesis of the octahydroindolizine core could lead to higher yields and purity, with reduced reaction times and waste generation. researchgate.netresearchgate.net
Novel Catalytic Systems: Research into new catalytic systems, such as nickel-catalyzed cycloadditions, has already demonstrated utility in the synthesis of indolizidine alkaloids. nih.govnih.govnih.gov Future work will likely focus on developing even more efficient and selective catalysts, potentially utilizing earth-abundant metals to reduce costs and environmental impact.
Solvent-Free and Alternative Solvent Methodologies: A significant push in green chemistry is the reduction or elimination of hazardous organic solvents. harvard.edu Research into solvent-free reaction conditions or the use of greener alternatives like water or supercritical CO2 for the synthesis of this compound is a critical future direction. harvard.edubiorxiv.org
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Biocatalysis | High stereoselectivity, mild reaction conditions, reduced waste. irjmets.comnih.gov | Identification and engineering of specific enzymes. nih.gov |
| Flow Chemistry | Improved safety, scalability, and reaction control. jmpas.com | Optimization of reactor design and reaction conditions. researchgate.net |
| Novel Catalysis | Increased efficiency, selectivity, and atom economy. nih.govnih.gov | Development of catalysts based on earth-abundant metals. |
| Green Solvents | Reduced environmental impact and toxicity. harvard.edu | Exploration of solvent-free reactions and benign solvent systems. biorxiv.org |
Exploration of Advanced Derivatization Chemistries and Libraries
The this compound core serves as an excellent starting point for the creation of diverse chemical libraries for screening against various biological targets. Future research will heavily focus on advanced derivatization strategies to explore the chemical space around this scaffold.
Diversity-Oriented Synthesis (DOS): DOS strategies aim to generate structurally diverse and complex molecules from a common starting material. Applying DOS principles to this compound could lead to the rapid generation of a library of unique analogs with a wide range of functional group appendages. This can be achieved through techniques like the Wolff rearrangement of α,β-unsaturated diazoketones to create varied indolizidine skeletons.
Combinatorial Chemistry: The primary amine handle on this compound is an ideal point for combinatorial derivatization. High-throughput synthesis methods can be employed to react the amine with a large array of building blocks, such as carboxylic acids, sulfonyl chlorides, and isocyanates, to generate extensive libraries of amides, sulfonamides, and ureas, respectively.
Scaffold Decoration: The octahydroindolizine ring itself offers multiple positions for functionalization. Methodologies for the selective C-H functionalization of the indolizine core are an active area of research. Developing regioselective methods to introduce substituents at various positions on the bicyclic system will be crucial for creating libraries with greater three-dimensional diversity.
| Derivatization Strategy | Key Feature | Potential Outcome |
| Diversity-Oriented Synthesis | Generation of skeletal diversity from a common core. | Novel indolizidine scaffolds with unique biological activities. |
| Combinatorial Chemistry | Rapid generation of large libraries via parallel synthesis. | Identification of structure-activity relationships. |
| Scaffold Decoration | Introduction of functional groups at various ring positions. | Enhanced 3D complexity and exploration of new binding interactions. |
Deeper Mechanistic Understanding of Molecular Interactions
A fundamental understanding of how this compound and its derivatives interact with biological targets at the molecular level is crucial for rational drug design. Future research will increasingly rely on a combination of computational and experimental techniques to elucidate these interactions.
Molecular Dynamics (MD) Simulations: MD simulations can provide detailed insights into the dynamic behavior of the octahydroindolizine scaffold within a biological environment, such as a protein binding pocket or a lipid bilayer. irjmets.commedium.com These simulations can help to identify key intermolecular interactions, predict binding affinities, and understand the conformational changes that occur upon binding. nih.gov
Pharmacophore Modeling: By analyzing the structures of known active indolizidine alkaloids, pharmacophore models can be developed. These models define the essential three-dimensional arrangement of chemical features required for biological activity and can be used to virtually screen for new compounds with similar properties. biorxiv.orgchemrxiv.org
Quantum Chemical Studies: Quantum mechanics calculations can be employed to understand the electronic properties of the this compound scaffold, such as its electrostatic potential and frontier molecular orbitals. This information is valuable for predicting its reactivity and the nature of its interactions with target molecules.
| Technique | Information Gained | Application in Research |
| Molecular Dynamics Simulations | Dynamic behavior and binding stability. irjmets.comnih.gov | Predicting binding modes and affinities. nih.gov |
| Pharmacophore Modeling | Essential 3D features for bioactivity. biorxiv.orgchemrxiv.org | Virtual screening of compound libraries. chemrxiv.org |
| Quantum Chemical Studies | Electronic properties and reactivity. | Understanding reaction mechanisms and intermolecular forces. |
Innovative Applications as a Core Scaffold in Chemical Probe Development
The unique structural features of this compound make it an attractive scaffold for the development of chemical probes to investigate biological systems. Chemical probes are small molecules designed to selectively interact with a specific target, allowing for its study in a complex biological environment. nih.gov
Future applications in this area could include:
Fluorescent Probes: By attaching a fluorophore to the this compound core, it is possible to create probes for fluorescence imaging. The indolizine core itself can exhibit fluorescent properties, which can be tuned through chemical modification. researchgate.netnih.gov Such probes could be used to visualize the localization of a target protein within a cell or to monitor changes in its expression levels.
Photoaffinity Probes: The incorporation of a photoreactive group, such as a diazirine or an aryl azide (B81097), onto the scaffold would allow for the creation of photoaffinity probes. irjmets.commedium.com Upon photoactivation, these probes can form a covalent bond with their target protein, enabling its identification and characterization. chemrxiv.org
Activity-Based Probes (ABPs): For targeting enzymes, an activity-based probe could be designed by incorporating a reactive "warhead" that covalently modifies the active site of the target enzyme. nih.govnih.govbiorxiv.org The this compound scaffold would provide the recognition element to direct the probe to the desired enzyme.
| Probe Type | Functionality | Application |
| Fluorescent Probes | Emits light upon excitation. researchgate.net | Cellular imaging and target localization. researchgate.netmdpi.com |
| Photoaffinity Probes | Forms a covalent bond with the target upon light activation. irjmets.comchemrxiv.org | Target identification and validation. nih.govchemrxiv.org |
| Activity-Based Probes | Covalently modifies the active site of an enzyme. nih.govnih.gov | Profiling enzyme activity and inhibitor screening. mdpi.combiorxiv.org |
Integration with Artificial Intelligence and Machine Learning in Molecular Design
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize drug discovery and molecular design. harvard.eduresearchgate.net For this compound, these computational tools offer exciting possibilities for accelerating the discovery of novel derivatives with desired properties.
De Novo Drug Design: Generative AI models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can be trained on existing libraries of indolizidine alkaloids to generate novel molecular structures with predicted high affinity for a specific target. nih.govnih.govnih.govmedium.com This approach can explore a much larger chemical space than traditional methods. frontiersin.org
Quantitative Structure-Activity Relationship (QSAR) Modeling: ML algorithms can be used to build robust QSAR models that correlate the structural features of this compound derivatives with their biological activity. jmpas.comnih.govrsc.org These models can then be used to predict the activity of virtual compounds, prioritizing the most promising candidates for synthesis and testing. researchgate.net
Bioactivity Prediction: Deep learning models can be trained on large datasets of bioactivity data to predict the potential biological targets of this compound and its analogs. irjmets.combiorxiv.orgnih.gov This can help to identify new therapeutic applications for this class of compounds.
| AI/ML Application | Methodology | Potential Impact |
| De Novo Design | Generative models (RNNs, GANs). nih.govnih.govmedium.com | Rapid generation of novel and optimized lead compounds. researchgate.netfrontiersin.org |
| QSAR Modeling | Machine learning algorithms (e.g., Random Forest, SVM). jmpas.comnih.gov | Accurate prediction of bioactivity for virtual screening. researchgate.netnih.gov |
| Bioactivity Prediction | Deep learning neural networks. nih.govnih.gov | Identification of new biological targets and therapeutic areas. irjmets.combiorxiv.org |
Conclusion: Current Standing and Outlook for Octahydroindolizin 5 Yl Methanamine Research
Q & A
Q. How can researchers leverage databases like PubChem or Reaxys to cross-reference physicochemical properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
